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Introduction
2,4-Dinitrostyrene is a nitroaromatic compound featuring a vinyl group attached to a dinitro-

substituted benzene ring.[1] Its formal IUPAC name is 1-ethenyl-2,4-dinitrobenzene. The

presence of two strongly electron-withdrawing nitro groups in conjugation with the vinyl moiety

renders the molecule highly reactive and electronically distinct, making it a valuable

intermediate in synthetic organic chemistry.[1] While not as extensively documented as some

other nitro compounds, the β-nitrostyrene scaffold, to which 2,4-dinitrostyrene belongs, is

recognized as a "privileged structure" in medicinal chemistry.[2][3] This guide provides a

comprehensive overview of the molecular structure, properties, synthesis, reactivity, and

applications of 2,4-Dinitrostyrene, with a focus on its potential in drug discovery and

development.
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The molecular structure of 2,4-Dinitrostyrene consists of a styrene backbone with nitro

functional groups positioned at the C2 and C4 positions of the aromatic ring. This specific

arrangement dictates its chemical behavior, particularly the electrophilicity of the vinyl group

and the aromatic ring.

Molecular Formula: C₈H₆N₂O₄ Molecular Weight: 194.14 g/mol CAS Number: 2287-45-8

Physicochemical Data
The key physicochemical properties of 2,4-Dinitrostyrene are summarized in the table below.

These properties are critical for determining appropriate solvents, reaction conditions, and

purification methods.

Property Value Source(s)

Appearance Yellow solid [1]

Odor Characteristic almond-like [1]

Melting Point ~54 °C Vendor Data

Boiling Point ~315 °C Vendor Data

Density ~1.5 g/cm³ [1]

Solubility
Insoluble in water; Soluble in

organic solvents.
[1]

Synthesis of 2,4-Dinitrostyrene
The synthesis of 2,4-dinitrostyrene is most commonly achieved through the direct nitration of

styrene. However, this reaction can be aggressive and lead to polymerization. A more

controlled, albeit longer, synthetic route proceeds via the nitration of a stable precursor like (2-

bromoethyl)benzene, followed by elimination to form the vinyl group. This multi-step approach

offers better control over the reaction outcome.

Representative Synthetic Protocol
This protocol is a representative method based on established organic chemistry principles,

including electrophilic aromatic substitution and elimination reactions.[4][5][6]
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Step 1: Dinitration of (2-Bromoethyl)benzene

Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and

dropping funnel, add (2-bromoethyl)benzene (1.0 eq).

Acid Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃,

~5.0 eq) to chilled concentrated sulfuric acid (H₂SO₄, ~4.5 eq). Maintain the temperature

below 10 °C during mixing.

Reaction: Cool the flask containing (2-bromoethyl)benzene to 0-5 °C in an ice bath. Slowly

add the cold nitrating mixture dropwise via the dropping funnel, ensuring the internal

temperature does not exceed 10 °C.

Causality Note:Maintaining a low temperature is critical to prevent over-nitration and

minimize side-product formation. The sulfuric acid acts as a catalyst, protonating nitric acid

to generate the highly electrophilic nitronium ion (NO₂⁺).

Warming & Completion: After the addition is complete, allow the reaction to warm to room

temperature and stir for an additional 2-3 hours until TLC or GC-MS analysis indicates the

consumption of the starting material.

Workup: Carefully pour the reaction mixture over crushed ice. The crude product, 1-(2-

bromoethyl)-2,4-dinitrobenzene, will precipitate as a solid.

Purification: Filter the solid, wash thoroughly with cold water until the washings are neutral,

and then with a small amount of cold ethanol. Recrystallize from ethanol to obtain the

purified intermediate.

Step 2: Elimination to form 2,4-Dinitrostyrene

Setup: Dissolve the purified 1-(2-bromoethyl)-2,4-dinitrobenzene (1.0 eq) in a suitable

solvent such as tetrahydrofuran (THF) or ethanol in a round-bottom flask.

Base Addition: Add a non-nucleophilic base, such as 1,8-Diazabicycloundec-7-ene (DBU)

(1.5 eq), or a hindered base like potassium tert-butoxide (t-BuOK) (1.5 eq), to the solution.
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Reaction: Stir the mixture at room temperature. The elimination reaction is typically rapid.

Monitor the reaction by TLC.

Causality Note:An E2 elimination mechanism is favored. The strong base abstracts a

proton from the carbon adjacent to the benzene ring, leading to the concerted elimination

of HBr and the formation of the carbon-carbon double bond.

Workup & Purification: Once the reaction is complete, neutralize the mixture with a dilute

acid (e.g., 1M HCl) and extract the product with a suitable organic solvent (e.g., ethyl

acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

and concentrate under reduced pressure. The resulting crude 2,4-dinitrostyrene can be

purified by column chromatography on silica gel.

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of 2,4-Dinitrostyrene.
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Chemical Reactivity and Mechanisms
The reactivity of 2,4-dinitrostyrene is dominated by the electron-withdrawing nature of the two

nitro groups. This electronic pull makes both the β-carbon of the vinyl group and the aromatic

ring susceptible to nucleophilic attack.

Michael Addition
As a β-nitrostyrene, the compound is an excellent Michael acceptor. The β-carbon is highly

electrophilic and readily reacts with a wide range of soft nucleophiles (e.g., thiols, amines,

enolates) in a conjugate addition reaction. This reactivity is fundamental to its use as a building

block in organic synthesis.[2]

2,4-Dinitrostyrene + Nucleophile (Nu⁻) Resonance-Stabilized
Carbanion Intermediate

Nucleophilic attack
on β-carbon

Michael Adduct
Protonation

Click to download full resolution via product page

Caption: Mechanism of Michael Addition on 2,4-Dinitrostyrene.

Reduction of Nitro Groups
The nitro groups can be selectively or fully reduced to amino groups using various reducing

agents, such as H₂ with a metal catalyst (e.g., Pd/C) or metal hydrides.[1] This transformation

is a key step in synthesizing diamino-functionalized styrene derivatives, which are precursors to

various dyes and pharmacologically active molecules.

Polymerization
Like styrene, 2,4-dinitrostyrene can undergo polymerization and copolymerization, typically

initiated by anionic initiators like metal alcoholates or amines.[4] The resulting polymers have

unique electronic properties due to the high polarity conferred by the nitro groups.[4]

Characterization
A full characterization is essential to confirm the identity and purity of synthesized 2,4-
dinitrostyrene. Below is a table of predicted spectroscopic data based on the known effects of
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the functional groups present.

Technique Predicted Data

¹H NMR

Vinyl protons: 3 distinct signals (dd, d, d)

between δ 5.5-7.5 ppm. Aromatic protons: 3

signals in the downfield region (δ 8.0-9.0 ppm)

due to the strong deshielding by nitro groups.

¹³C NMR

Vinyl carbons: ~δ 115-140 ppm. Aromatic

carbons: ~δ 120-150 ppm, with carbons bearing

nitro groups being highly deshielded.

FTIR (cm⁻¹)

Asymmetric NO₂ stretch: ~1530-1550.

Symmetric NO₂ stretch: ~1340-1360. C=C vinyl

stretch: ~1630. C-H aromatic/vinyl stretch:

~3000-3100.

Mass Spec (MS)

Molecular Ion (M⁺): m/z = 194. Key Fragments:

Loss of NO₂ (m/z = 148), loss of NO (m/z =

164).

Applications in Drug Development
The β-nitrostyrene scaffold is of significant interest to medicinal chemists. The electron-

deficient double bond can act as a covalent warhead, forming reversible or irreversible bonds

with nucleophilic residues (like cysteine) in enzyme active sites.

Tyrosine Kinase Inhibition
Protein tyrosine kinases are critical enzymes in cellular signaling pathways that regulate cell

growth and division.[7] Their dysregulation is a hallmark of many cancers and inflammatory

diseases. Several studies have shown that β-nitrostyrene derivatives are potent inhibitors of

tyrosine kinases like Src and Syk.[8] This inhibition can disrupt signaling cascades, for

example, preventing platelet aggregation, which has potential therapeutic applications in

thrombosis.[3][8] While 2,4-dinitrostyrene itself has not been singled out in major studies, its

core structure is central to this class of inhibitors. The mechanism often involves the molecule

acting as a phosphotyrosine mimetic, binding to the kinase's active site.[9]
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Caption: Conceptual diagram of Tyrosine Kinase inhibition.

Anticancer and Other Biological Activities
Derivatives of β-nitrostyrene have been shown to induce programmed cell death (apoptosis)

and autophagy in cancer cells, often mediated by the generation of reactive oxygen species

(ROS).[10] This highlights the potential for developing novel anticancer agents from this

scaffold. Furthermore, related compounds are explored as inhibitors of protein tyrosine

phosphatases (PTPs), another important class of signaling enzymes.[9]
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Safety and Handling
As a dinitroaromatic compound, 2,4-Dinitrostyrene should be handled with care. Although a

specific safety data sheet is not widely available, data from analogous compounds suggest the

following precautions:

Hazard Class: Likely classified as an irritant (skin and eye) and may be harmful if swallowed

or inhaled. Nitroaromatic compounds can also be explosive, particularly under heat or shock,

though this risk is higher for compounds like TNT or dinitrophenols.

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear

chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

Handling: Avoid creating dust. Keep away from heat, sparks, and open flames. Store in a

cool, dry, well-ventilated area away from strong oxidizing agents and bases.

Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and

federal regulations.

Conclusion
2,4-Dinitrostyrene is a reactive and versatile chemical intermediate. Its unique electronic

structure, driven by two powerful electron-withdrawing nitro groups, makes it a valuable

substrate for a variety of organic transformations. For researchers in drug development, the

underlying β-nitrostyrene scaffold represents a promising starting point for the design of

targeted covalent inhibitors for enzymes like tyrosine kinases, holding potential for the

development of new antiplatelet and anticancer therapeutics. Proper understanding of its

synthesis, reactivity, and handling is crucial for safely and effectively leveraging its chemical

potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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